molecular formula C15H9BrN2O4 B4890384 5-[(5-bromo-2-furyl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

5-[(5-bromo-2-furyl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B4890384
M. Wt: 361.15 g/mol
InChI Key: YZWWFVUKFLWWDL-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(5-bromo-2-furyl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BMFP, is a chemical compound that has been widely studied for its potential applications in scientific research. BMFP is a heterocyclic compound with a pyrimidine ring and a furan ring, and it has been found to exhibit a range of interesting biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 5-[(5-bromo-2-furyl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. 5-[(5-bromo-2-furyl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. 5-[(5-bromo-2-furyl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to inhibit the activity of certain kinases, such as glycogen synthase kinase-3 (GSK-3), which are involved in signaling pathways that regulate cell growth and survival.
Biochemical and physiological effects:
5-[(5-bromo-2-furyl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to exhibit a range of interesting biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory activity, 5-[(5-bromo-2-furyl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to exhibit antioxidant activity, and it has been studied for its potential applications in the treatment of oxidative stress-related diseases, such as cardiovascular disease. 5-[(5-bromo-2-furyl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to exhibit anti-microbial activity, and it has been studied for its potential applications in the treatment of infectious diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-[(5-bromo-2-furyl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its potent and specific activity. 5-[(5-bromo-2-furyl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to exhibit activity against a range of targets, and it has been shown to be effective at relatively low concentrations. However, one of the limitations of using 5-[(5-bromo-2-furyl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its relatively low solubility in aqueous solutions. This can make it difficult to work with in certain experimental setups.

Future Directions

There are many potential future directions for research on 5-[(5-bromo-2-furyl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is in the development of more efficient and scalable synthesis methods for 5-[(5-bromo-2-furyl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione. Another area of interest is in the further elucidation of the mechanism of action of 5-[(5-bromo-2-furyl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, and the identification of new targets for its activity. 5-[(5-bromo-2-furyl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been studied for its potential applications in combination therapies with other drugs, and this is an area of research that could be further explored. Finally, 5-[(5-bromo-2-furyl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential applications in the development of new diagnostic tools, and this is an area of research that could have important implications for the diagnosis and treatment of various diseases.

Synthesis Methods

The synthesis of 5-[(5-bromo-2-furyl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can be achieved through a multi-step process. The starting material for the synthesis is 5-bromo-2-furaldehyde, which is reacted with ethyl acetoacetate in the presence of a base to form the corresponding enolate. This enolate then undergoes a condensation reaction with an aryl aldehyde, such as benzaldehyde, to form the final product, 5-[(5-bromo-2-furyl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione. The synthesis of 5-[(5-bromo-2-furyl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been optimized and improved over the years, and various modifications to the reaction conditions have been reported in the literature.

Scientific Research Applications

5-[(5-bromo-2-furyl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to exhibit a range of interesting scientific research applications. One of the most promising applications is in the field of cancer research. 5-[(5-bromo-2-furyl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have potent anti-cancer activity, and it has been found to induce apoptosis in cancer cells. 5-[(5-bromo-2-furyl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. In addition, 5-[(5-bromo-2-furyl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to exhibit anti-inflammatory activity, and it has been studied for its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis.

properties

IUPAC Name

(5Z)-5-[(5-bromofuran-2-yl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN2O4/c16-12-7-6-10(22-12)8-11-13(19)17-15(21)18(14(11)20)9-4-2-1-3-5-9/h1-8H,(H,17,19,21)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWWFVUKFLWWDL-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)Br)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)Br)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-[(5-bromofuran-2-yl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione

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